molecular formula C10H9ClFNO3 B8482679 3-(4-Chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid

3-(4-Chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid

Cat. No. B8482679
M. Wt: 245.63 g/mol
InChI Key: FJQCGGONWJFWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

The acid was prepared according to Procedure B using ethyl 3-(4-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate (2.75 g, 10.1 mmol) in THF (10.1 mL) to give 3-(4-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid. Mass Spectrum (ESI) m/e=245.9 (M+1).
Name
ethyl 3-(4-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([O:13]CC)=[O:12])=[CH:4][C:3]=1[F:18]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[F:18]

Inputs

Step One
Name
ethyl 3-(4-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate
Quantity
2.75 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(C(C(=O)OCC)C)=O)F
Step Two
Name
Quantity
10.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C(C(=O)O)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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